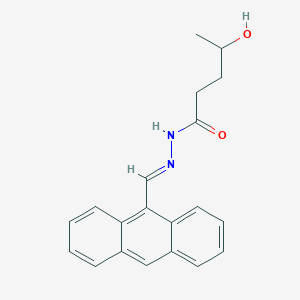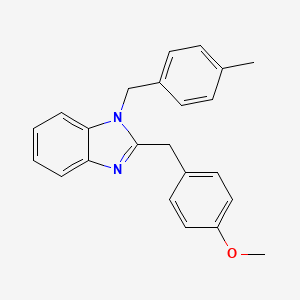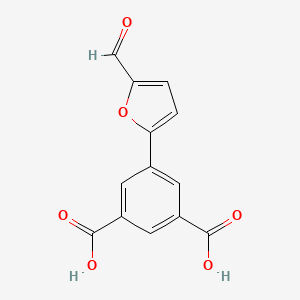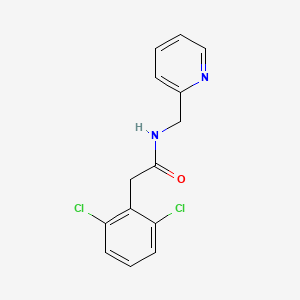
N'-(9-anthrylmethylene)-4-hydroxypentanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9-anthrylmethylene)-4-hydroxypentanohydrazide, also known as ANTH, is a fluorescent probe that is used in various scientific research applications. ANTH is a chemical compound that has a unique structure that allows it to bind to certain molecules and emit light when excited.
Aplicaciones Científicas De Investigación
N'-(9-anthrylmethylene)-4-hydroxypentanohydrazide has a wide range of scientific research applications. It is commonly used as a fluorescent probe to study the binding of small molecules to proteins and nucleic acids. N'-(9-anthrylmethylene)-4-hydroxypentanohydrazide has also been used to study the conformational changes of proteins and the dynamics of protein-protein interactions. In addition, N'-(9-anthrylmethylene)-4-hydroxypentanohydrazide has been used to study the structure and function of membrane proteins.
Mecanismo De Acción
The mechanism of action of N'-(9-anthrylmethylene)-4-hydroxypentanohydrazide involves the binding of the probe to a target molecule. When N'-(9-anthrylmethylene)-4-hydroxypentanohydrazide binds to a target molecule, it undergoes a conformational change that results in the emission of light. The emission of light can be measured using a fluorometer or a microscope equipped with a fluorescence filter.
Biochemical and Physiological Effects:
N'-(9-anthrylmethylene)-4-hydroxypentanohydrazide is a non-toxic compound and does not have any known biochemical or physiological effects. It is commonly used in vitro and in vivo experiments to study the binding of small molecules to proteins and nucleic acids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(9-anthrylmethylene)-4-hydroxypentanohydrazide has several advantages for lab experiments. It is a highly sensitive probe that can detect low concentrations of target molecules. It is also a non-invasive probe that does not require any modifications to the target molecule. However, N'-(9-anthrylmethylene)-4-hydroxypentanohydrazide has some limitations. It is a relatively large probe that may interfere with the binding of small molecules to proteins and nucleic acids. It also has a limited range of excitation and emission wavelengths, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for N'-(9-anthrylmethylene)-4-hydroxypentanohydrazide research. One direction is the development of new N'-(9-anthrylmethylene)-4-hydroxypentanohydrazide derivatives that have improved sensitivity and selectivity for specific target molecules. Another direction is the use of N'-(9-anthrylmethylene)-4-hydroxypentanohydrazide in live-cell imaging experiments to study the dynamics of protein-protein interactions and the localization of membrane proteins. Finally, N'-(9-anthrylmethylene)-4-hydroxypentanohydrazide can be used in combination with other fluorescent probes to study complex biological systems.
Métodos De Síntesis
The synthesis of N'-(9-anthrylmethylene)-4-hydroxypentanohydrazide involves several steps. The first step is the condensation of anthraldehyde with 4-hydroxypentanohydrazide in the presence of a catalyst such as acetic acid. The resulting product is then purified by recrystallization. The purity of N'-(9-anthrylmethylene)-4-hydroxypentanohydrazide can be determined by using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Propiedades
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-4-hydroxypentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-14(23)10-11-20(24)22-21-13-19-17-8-4-2-6-15(17)12-16-7-3-5-9-18(16)19/h2-9,12-14,23H,10-11H2,1H3,(H,22,24)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWOXUSEQDJRKX-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NN=CC1=C2C=CC=CC2=CC3=CC=CC=C31)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC(=O)N/N=C/C1=C2C=CC=CC2=CC3=CC=CC=C31)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(9-Anthrylmethylene)-4-hydroxyvalerohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3-dimethyl-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5714234.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetamide](/img/structure/B5714242.png)
![ethyl 1-[(cyclopentylamino)carbonothioyl]-4-piperidinecarboxylate](/img/structure/B5714244.png)

![6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5714249.png)
![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5714253.png)


![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-({5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5714279.png)

![4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5714311.png)